
Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the thiazole ring itself.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while substitution of the bromine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Thiazole, 4-phenyl-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
- Thiazole, 4-(3-chlorophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
Uniqueness
The presence of the 3-bromophenyl group in Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- distinguishes it from other similar compounds
Properties
CAS No. |
88571-84-0 |
|---|---|
Molecular Formula |
C15H16BrNOS |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H16BrNOS/c1-10-7-12(5-6-18-10)15-17-14(9-19-15)11-3-2-4-13(16)8-11/h2-4,8-10,12H,5-7H2,1H3 |
InChI Key |
YNLILRFUBKENFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



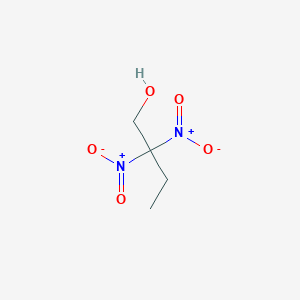
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
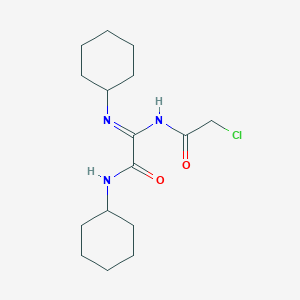
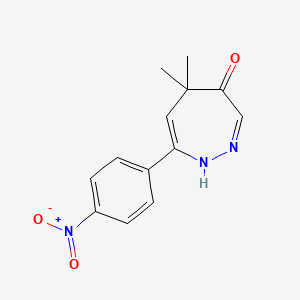
![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)
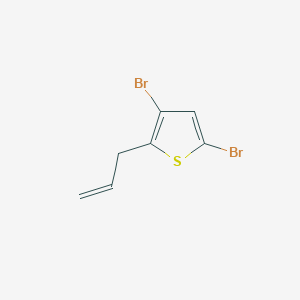
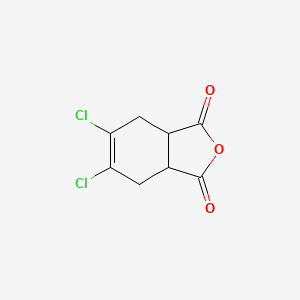
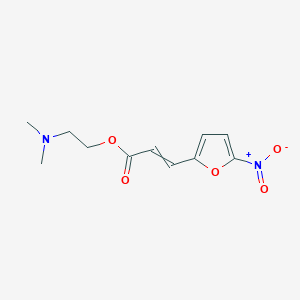
![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
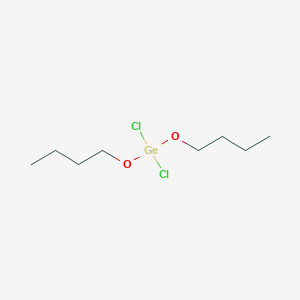
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
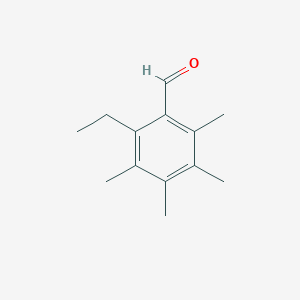
![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
